

7-Methyluric acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyluric acid

Cat. No.: B028108

[Get Quote](#)

An In-depth Technical Guide to 7-Methyluric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Methyluric acid**, a key metabolite of caffeine and theobromine. This document consolidates its chemical identifiers, physicochemical properties, metabolic pathways, and relevant experimental protocols to support research and development activities.

Core Chemical Information

7-Methyluric acid, a purine alkaloid, is a significant biomarker for assessing caffeine and theobromine intake. Its chemical and physical properties are summarized below.

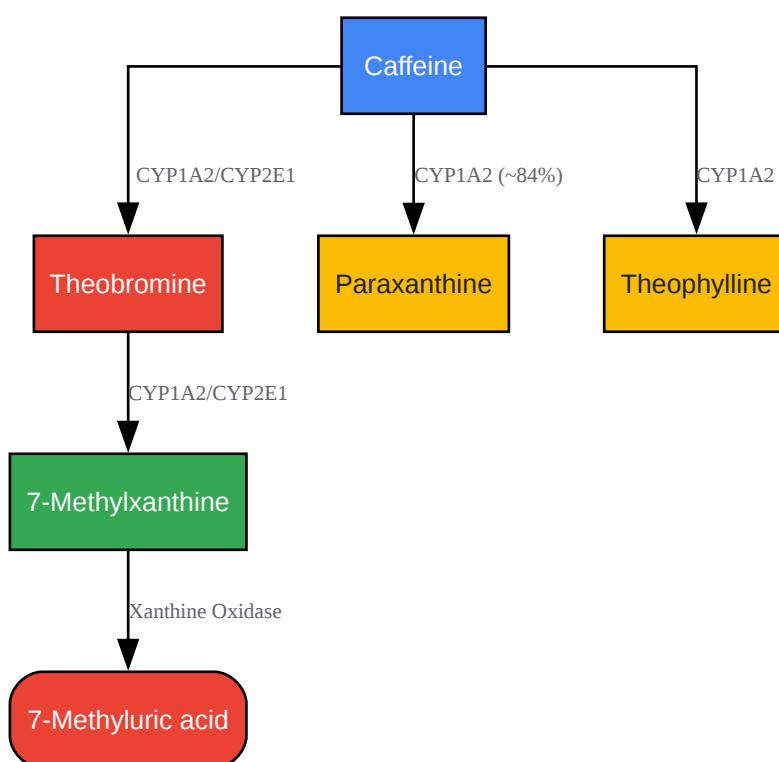
Chemical Identifiers

A compilation of the key chemical identifiers for **7-Methyluric acid** is presented in Table 1. These identifiers are essential for database searches, procurement, and regulatory submissions.

Identifier	Value
CAS Number	612-37-3 [1] [2]
PubChem CID	69160 [3] [4]
IUPAC Name	7-methyl-3,9-dihydropurine-2,6,8-trione [3]
Synonyms	N7-Methyluric Acid, 7,9-dihydro-7-methyl-1H-purine-2,6,8(3H)-trione [2] [5]
Molecular Formula	C6H6N4O3 [1] [3]
InChI	InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13) [3] [6]
InChIKey	YHNNPKUFPWLTOP-UHFFFAOYSA-N [3] [6]
SMILES	CN1C2=C(NC(=O)NC2=O)NC1=O [3]

Physicochemical Properties

The physicochemical properties of **7-Methyluric acid** are critical for its handling, formulation, and analytical characterization. A summary of these properties is provided in Table 2.


Property	Value
Molecular Weight	182.14 g/mol [1] [2]
Appearance	Crystalline solid [7] [8]
Melting Point	375 °C (decomposition) [1]
Solubility	DMSO: ~20 mg/mL, DMF: ~5 mg/mL, DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL [7] [8] [9]
UV/Vis (λ max)	232, 287 nm [5] [7]

Metabolic Pathways

7-Methyluric acid is a downstream metabolite in the complex metabolism of caffeine and theobromine, which primarily occurs in the liver. The metabolic pathway involves a series of

demethylation and oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP1A2, and xanthine oxidase.

The following diagram illustrates the metabolic conversion of caffeine and theobromine to **7-Methyluric acid**.

[Click to download full resolution via product page](#)

Caffeine and Theobromine Metabolism to **7-Methyluric Acid**

In the liver, caffeine undergoes demethylation to form three primary metabolites: paraxanthine (about 84%), theobromine, and theophylline.^[3] Theobromine is further metabolized to 7-methylxanthine.^{[10][11]} Subsequently, xanthine oxidase catalyzes the oxidation of 7-methylxanthine to produce **7-Methyluric acid**.^[11]

Experimental Protocols

The quantification of **7-Methyluric acid** in biological matrices is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

Determination of 7-Methyluric Acid in Urine by HPLC

This section outlines a general protocol for the analysis of **7-Methyluric acid** in urine samples, based on established methods for methylxanthine analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Objective: To extract and concentrate **7-Methyluric acid** from the urine matrix and remove interfering substances.
- Materials: C18 SPE cartridges, methanol, deionized water, urine sample.
- Procedure:
 - Condition the C18 SPE cartridge by passing methanol followed by deionized water.
 - Load the urine sample onto the conditioned cartridge.
 - Wash the cartridge with deionized water to remove polar impurities.
 - Elute **7-Methyluric acid** and other methylxanthines with methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Analysis

- Objective: To separate and quantify **7-Methyluric acid** from other components in the extracted sample.
- Instrumentation:
 - HPLC system with a UV detector
 - Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size)
- Mobile Phase: A gradient elution is often used for the separation of multiple methylxanthines. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05%

trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).^[12] The gradient program should be optimized to achieve adequate separation of **7-Methyluric acid** from other metabolites.

- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at the λ_{max} of **7-Methyluric acid** (287 nm).
- Quantification: A calibration curve is generated using standard solutions of **7-Methyluric acid** of known concentrations. The concentration of **7-Methyluric acid** in the urine sample is determined by comparing its peak area to the calibration curve.

The following diagram provides a workflow for the experimental analysis of **7-Methyluric acid**.

[Click to download full resolution via product page](#)

Experimental Workflow for **7-Methyluric Acid** Analysis

Conclusion

This technical guide provides essential information on **7-Methyluric acid** for researchers and professionals in the fields of pharmacology, toxicology, and drug development. The compiled data on its chemical identifiers, physicochemical properties, metabolic pathways, and a general analytical protocol serves as a valuable resource for further investigation and application of this important biomolecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Theobromine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Methyluric acid | C₆H₆N₄O₃ | CID 69160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Methyluric acid CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028108#7-methyluric-acid-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com